molecular formula C18H11BrN2O2 B1224100 TCS PIM-1 1

TCS PIM-1 1

Cat. No.: B1224100
M. Wt: 367.2 g/mol
InChI Key: SVSYJTYGPLVUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCS PIM-1 1: SC 204330 ) is a potent inhibitor of the Pim-1 kinase . This enzyme plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional activation. By selectively targeting Pim-1, this compound has garnered attention for its potential therapeutic applications .

Preparation Methods

Synthetic Routes:: TCS PIM-1 1 features a substituted pyridone scaffold. It binds convincingly within the ATP-binding site of Pim-1, suggesting an ATP-competitive inhibitory mechanism . Notably, it lacks in vitro inhibitory activity toward related serine/threonine kinases Pim-2 and MEK1/MEK2 .

Industrial Production:: While specific industrial production methods are not widely documented, researchers have used this compound as a starting point for structure-activity relationship (SAR) studies. Its co-crystallization with Pim-1 protein has provided valuable insights for drug development .

Chemical Reactions Analysis

TCS PIM-1 1’s chemical behavior involves interactions with various reagents and conditions. Although detailed reaction pathways are scarce, its selectivity over Pim-2 and MEK1/MEK2 highlights its unique profile. Further exploration of similar compounds may yield improved yet selective Pim-1 inhibitors .

Scientific Research Applications

Chemistry::

    Drug Discovery: TCS PIM-1 1 serves as a lead compound for designing novel Pim-1 inhibitors.

    Medicinal Chemistry: Researchers explore its derivatives for enhanced efficacy and safety.

Biology::

    Cell Signaling: Investigating Pim-1’s role in cellular pathways.

    Cancer Research: Targeting Pim-1 for cancer therapy.

Medicine::

    Potential Therapeutic Agent: Assessing its impact on disease models.

Industry::

    Pharmaceuticals: this compound may contribute to drug development pipelines.

Mechanism of Action

TCS PIM-1 1’s primary mechanism involves inhibiting Pim-1 kinase activity. By disrupting Pim-1-mediated signaling pathways, it affects cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

While TCS PIM-1 1 stands out for its selectivity, other Pim-1 inhibitors exist. Notable examples include Pimozide and AZD1208 .

Biological Activity

TCS PIM-1 1 is a selective ATP-competitive inhibitor of the Pim-1 kinase, which plays a crucial role in various cellular processes including cell survival, proliferation, and differentiation. This article delves into the biological activity of this compound, highlighting its mechanism of action, selectivity, and implications in various disease models.

  • Chemical Name: 3-Cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone
  • Purity: ≥98%
  • Alternative Names: SC 204330

This compound inhibits Pim-1 kinase through an ATP-competitive mechanism. The compound demonstrates significant selectivity for Pim-1 over Pim-2 and MEK1/2, with IC50 values of:

  • Pim-1: 50 nM
  • Pim-2: >20,000 nM
  • MEK1/2: >20,000 nM .

This selectivity is critical for minimizing off-target effects, making this compound a valuable tool in research focused on Pim kinase pathways.

Role in Cellular Processes

Pim-1 kinase is involved in the regulation of several cellular functions. Inhibition of this kinase using this compound has been shown to impact various types of cells:

CD4+ T Cells:
A study investigated the effects of this compound on CD4+ T cell proliferation and function. The results indicated that treatment with the inhibitor significantly decreased cell proliferation within three days of culture. This suggests a potential role for Pim-1 in maintaining CD4+ T cell viability and function .

Idiopathic Pulmonary Fibrosis (IPF):
Research has highlighted the involvement of Pim-1 in promoting inflammatory cytokine production in lung fibroblasts derived from IPF patients. Targeting Pim-1 with this compound resulted in reduced expression of cytokines such as IL-6 and CCL2, indicating its potential therapeutic application in modulating the senescence-associated secretory phenotype (SASP) linked to IPF .

Summary of Findings

Study FocusKey Findings
CD4+ T Cell ProliferationDecreased proliferation observed after treatment with this compound (IC50: 50 nM)
Inflammatory Cytokine ProductionInhibition led to reduced IL-6 and CCL2 production in IPF-derived fibroblasts
SelectivityHigh selectivity for Pim-1 over other kinases (Pim-2 and MEK) enhances therapeutic potential

Implications for Research and Therapy

The ability of this compound to selectively inhibit Pim-1 kinase opens avenues for therapeutic interventions in diseases characterized by aberrant cell proliferation and inflammation, such as cancer and fibrotic diseases. Its application in research can help elucidate the role of Pim kinases in various cellular contexts.

Properties

IUPAC Name

6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2/c19-12-6-7-17(22)14(8-12)16-9-13(11-4-2-1-3-5-11)15(10-20)18(23)21-16/h1-9,22H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSYJTYGPLVUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=C(C=CC(=C3)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.